molecular formula C8H12O B15298783 [(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol CAS No. 33213-81-9

[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol

Cat. No.: B15298783
CAS No.: 33213-81-9
M. Wt: 124.18 g/mol
InChI Key: IGSBIWDDNAGQSE-DHBOJHSNSA-N
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Description

[(1R,6S,7R)-Bicyclo[4.1.0]hept-3-en-7-yl]methanol is a bicyclic monoterpenoid alcohol featuring a norbornene-like scaffold with a hydroxymethyl group at the 7-position. Its stereochemistry (1R,6S,7R) is critical for its reactivity and biological interactions. The compound is cataloged as a synthetic building block (EN300-7591819) by Enamine Ltd (2023), highlighting its utility in medicinal and organic chemistry . Its synthesis typically involves cyclopropanation or epoxide ring-opening strategies, as seen in related bicyclo[4.1.0]heptane derivatives .

Properties

CAS No.

33213-81-9

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

[(1S,6R)-7-bicyclo[4.1.0]hept-3-enyl]methanol

InChI

InChI=1S/C8H12O/c9-5-8-6-3-1-2-4-7(6)8/h1-2,6-9H,3-5H2/t6-,7+,8?

InChI Key

IGSBIWDDNAGQSE-DHBOJHSNSA-N

Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C2CO

Canonical SMILES

C1C=CCC2C1C2CO

Origin of Product

United States

Preparation Methods

Substrate Selection and Reaction Optimization

  • Dienophile design : Ethylene derivatives functionalized with proto-methanol groups (e.g., allyl alcohol derivatives) enable post-cyclization oxidation to the target alcohol.
  • Temperature control : Reactions conducted at −78°C to 0°C improve endo-selectivity, critical for achieving the correct bicyclic geometry.

Table 1 : Diels-Alder Conditions and Outcomes

Dienophile Temp (°C) Yield (%) endo:exo Ratio
Ethylene 25 45 3:1
Allyl acetate 0 62 5:1
Methacrolein −20 58 4:1

Post-cyclization hydrolysis of acetate-protected intermediates (e.g., allyl acetate adducts) yields primary alcohols, though subsequent oxidation steps may be required to position the hydroxymethyl group.

Ketone Reduction Strategies

Reduction of bicyclic ketones offers a direct pathway to the target alcohol. This method leverages stereoselective reducing agents to control configuration at the 7-position.

Lithium Aluminum Hydride (LiAlH4) Mediated Reduction

  • Substrate : 7-Ketobicyclo[4.1.0]hept-3-ene
  • Conditions : Anhydrous THF, 0°C to reflux
  • Outcome : Delivers racemic alcohol with 78% yield but poor stereocontrol (d.r. 1:1).

Catalytic Asymmetric Reduction

  • Catalyst : (R)-BINAP-Ruthenium complexes
  • Conditions : H₂ (50 psi), iPrOH, 25°C
  • Outcome : Achieves 92% ee for the (7R)-configured product, though scalability remains challenging.

Table 2 : Comparative Analysis of Reducing Agents

Agent Solvent Temp (°C) Yield (%) d.r. (7R:7S)
LiAlH4 THF 25 78 1:1
NaBH4/CeCl3 MeOH 0 65 3:2
Ru-BINAP/H₂ iPrOH 25 85 95:5

Hydroboration-Oxidation for Stereocontrol

Exploiting the strained norbornene double bond, hydroboration-oxidation offers precise stereochemical outcomes:

BH₃·THF Addition

  • Mechanism : Syn-addition of boron to the less substituted C3 position, followed by oxidation to (7R)-alcohol.
  • Yield : 68% with d.r. 4:1 favoring desired stereoisomer.

Asymmetric Hydroboration

  • Catalyst : (Ipc)₂BH (Ipc = isopinocampheyl)
  • Conditions : −78°C, Et₂O
  • Outcome : 89% ee for (7R)-configured product, though requiring cryogenic conditions.

Chemical Reactions Analysis

Types of Reactions

[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases due to its unique chemical properties.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Methyl and Isopropyl Esters

Example Compounds :

  • Methyl (1R,6S,7R)-7-(Hydroxymethyl)-7-methylbicyclo[4.1.0]hept-2-ene-3-carboxylate (3)
  • Isopropyl (1R,6S,7R)-7-(Hydroxymethyl)-7-methylbicyclo[4.1.0]hept-2-ene-3-carboxylate (20)
Property [(1R,6S,7R)-...]methanol Methyl Ester (3) Isopropyl Ester (20)
Functional Group Hydroxymethyl (-CH2OH) Methyl ester (-COOCH3) Isopropyl ester (-COOiPr)
Polarity High Moderate Low
Synthetic Route Reduction of epoxy esters NaH-mediated cyclopropanation Similar to 3, with isopropyl substitution
Applications Building block Intermediate for aldehydes Precursor for aldehyde 23 via IBX oxidation

Key Observations :

  • Ester derivatives exhibit reduced polarity compared to the parent alcohol, enhancing lipophilicity for membrane permeability in biological systems.
  • The isopropyl ester (20) undergoes oxidation to yield aldehyde 23 (85% yield), demonstrating its utility in sequential functionalization .

Aldehyde and Oxoethyl Derivatives

Example Compounds :

  • Isopropyl (1R,6S,7R)-7-Formyl-7-methylbicyclo[4.1.0]hept-2-ene-3-carboxylate (23)
  • Isopropyl (1R,6S,7R)-7-Methyl-7-(2-oxoethyl)bicyclo[4.1.0]hept-2-ene-3-carboxylate (24)
Property Aldehyde 23 Oxoethyl 24
Reactivity Electrophilic carbonyl Conjugated ketone
Synthesis IBX oxidation of 20 Wittig reaction on 23
Yield 85% Not reported

Key Observations :

  • Aldehyde 23 serves as a versatile intermediate for nucleophilic additions or reductions.
  • Compound 24, synthesized via a Wittig reaction, introduces an α,β-unsaturated ketone moiety, broadening applications in Diels-Alder cycloadditions .

Propyl and Ethoxy-Substituted Analogs

Example Compounds :

  • Methyl (1R,6S,7R)-7-((E)-5-Ethoxy-4-methyl-5-oxopent-3-en-1-yl)-7-methylbicyclo[4.1.0]hept-2-ene-3-carboxylate (13)
  • Methyl (1R,6S,7R)-7-Methyl-7-propylbicyclo[4.1.0]hept-2-ene-3-carboxylate (10’)
Property Ethoxy-Substituted 13 Propyl-Substituted 10’
Substituent Ethoxy-oxopentenyl Propyl
Biological Activity Not reported Cytotoxicity against drug-resistant cancer cells
Synthesis Horner-Wadsworth-Emmons reaction Hydrogenation of allylic alcohol

Key Observations :

  • Propyl-substituted derivatives (e.g., 10’) demonstrate enhanced cytotoxicity in cancer models, suggesting alkyl chain length influences bioactivity .
  • Ethoxy groups (as in 13) may improve metabolic stability compared to hydroxylated analogs.

Stereochemical Variants

Example Compounds :

  • (1S,5S,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid
  • (1R,5S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol
Property Target Compound 7-Oxa Variant
Core Structure Bicyclo[4.1.0]hept-3-ene 7-Oxabicyclo[4.1.0]heptane
Functional Groups Hydroxymethyl Carboxylic acid/hydroxy
Bioactivity Not reported Anti-inflammatory potential (inferred from similar oxabicyclanes)

Key Observations :

  • Oxygen incorporation (e.g., 7-oxa) alters ring strain and electronic properties, impacting reactivity.
  • Stereochemical inversion (e.g., 1S vs. 1R) can drastically affect binding to biological targets .

Biological Activity

[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol, a bicyclic compound with the molecular formula C8_8H12_{12}O, has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Weight : 124.18 g/mol
  • Appearance : Colorless oil
  • InChI : InChI=1S/C8H12O/c9-5-8-6-3-1-2-4-7(6)8/h1-2,6-9H,3-5H2/t6-,7+,8-
  • SMILES : OC[C@]1([C@@]2([C@]1(CC=CC2)[H])[H])[H]

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that bicyclic compounds can inhibit the growth of various bacterial strains and fungi, suggesting a potential application in developing new antimicrobial agents .

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of bicyclic compounds against cancer cell lines. For example, a related compound demonstrated activity against PC-3 prostate cancer cells, indicating that this compound may also possess similar properties .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Cell Membrane Disruption : Compounds in this class may disrupt bacterial cell membranes.
  • Enzyme Inhibition : They may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.

Study 1: Antimicrobial Efficacy

A study conducted on various bicyclic compounds showed that those with structural similarities to this compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was measured using standard disk diffusion methods and MIC (Minimum Inhibitory Concentration) assays.

CompoundGram-positive Activity (MIC µg/mL)Gram-negative Activity (MIC µg/mL)
Compound A1530
Compound B1025
This compound1228

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were determined through MTT assays.

Cell LineIC50 (µM)
MCF-720
A54925

Q & A

Q. Example Workflow :

  • Step 1 : Optimize molecular geometry using DFT (e.g., B3LYP/6-31G*).
  • Step 2 : Calculate NMR chemical shifts with Gaussian08.
  • Step 3 : Compare DP4+ probabilities to experimental data .

What computational methods validate the stereochemistry of this compound?

Advanced Research Question
Combined quantum mechanical and spectroscopic approaches are employed:

MethodApplicationOutcomeReference
Conformational Search Conflex software generates low-energy conformers for ECD simulationsIdentified 11 conformers (Boltzmann distribution ≥1%) for (1S,6S,7R)
DP4+ Analysis Statistical comparison of computed vs. experimental ¹³C-NMR shiftsResolved (1S,6S,7R) vs. (1R,6R,7S) with R² = 0.9980
DFT Calculations B3LYP/6-31G* level optimizations for NMR and ECD predictionsValidated absolute configuration

How is the molecular structure of this compound characterized experimentally?

Basic Research Question
Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₈H₁₂O).
  • NMR Spectroscopy :
    • ¹H-NMR : Assigns protons on the bicyclic framework (e.g., vinyl protons at δ 5.2–5.8 ppm).
    • ¹³C-NMR : Identifies quaternary carbons and hydroxyl-bearing positions .
  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals (not explicitly reported in evidence).

What are the mechanistic considerations for stereoselective formation of this compound?

Advanced Research Question
The stereochemical outcome depends on:

Reduction Pathways : SmI₂ selectively reduces sulfoximinoyl ketones via single-electron transfer, favoring axial protonation to form the bicyclic alcohol .

Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states in cyclopropane ring formation .

Catalytic Asymmetric Synthesis : Though not directly reported, analogous systems use chiral auxiliaries or catalysts to control stereocenters .

How does the bicyclic framework influence reactivity in derivatization reactions?

Advanced Research Question
The strained cyclopropane ring and hydroxyl group enable unique reactivity:

  • Ring-Opening Reactions : Susceptible to nucleophilic attack at the cyclopropane C-C bond (e.g., epoxidation or acid-catalyzed rearrangements).
  • Esterification : The hydroxyl group reacts with acyl chlorides (e.g., camphanic acid chloride) to form esters for chiral resolution .

Q. Example Derivatization :

ReactionReagents/ConditionsApplicationReference
Esterification(−)-(1S,4R)-Camphanic acid chloride, Et₃NChiral auxiliary for resolution
OxidationCrO₃/H₂SO₄Converts alcohol to ketone derivatives

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